molecular formula C19H28O2 B1253881 8-Isotestosterone

8-Isotestosterone

Cat. No. B1253881
M. Wt: 288.4 g/mol
InChI Key: MUMGGOZAMZWBJJ-UGCZWRCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A potent androgenic steroid and major product secreted by the LEYDIG CELLS of the TESTIS. Its production is stimulated by LUTEINIZING HORMONE from the PITUITARY GLAND. In turn, testosterone exerts feedback control of the pituitary LH and FSH secretion. Depending on the tissues, testosterone can be further converted to DIHYDROTESTOSTERONE or ESTRADIOL.

Scientific Research Applications

Molecular Structure Analysis

Research on 8-isotestosterone has explored its molecular structure. A study by Chakrabarti, Banerjee, and Venkatesan (1981) investigated the crystal and molecular structure of d1-8-isotestosterone, revealing that unlike testosterone, which is a flat molecule, its 8-isomer has a folded conformation with significant differences in the conformations of the ring-B in two crystallographically independent molecules (Chakrabarti, Banerjee, & Venkatesan, 1981).

Steroid 5 Alpha-Reductase Isozyme Expression

Another area of interest is the study of steroid 5 alpha-reductase isozymes. Thigpen et al. (1993) investigated the tissue-specific and developmental expression patterns of these isozymes, providing insights into the synthesis of dihydrotestosterone and the biological implications of its deficiency (Thigpen et al., 1993).

Synthetic Investigations

Banerjee, Paul, Balasubramanina, and Murthy (1964) reported on the total synthesis of 8-isotestosterone and its analogues, highlighting the synthetic pathways and the potential applications of these compounds in research (Banerjee, Paul, Balasubramanina, & Murthy, 1964).

Tissue Androgens and Proteins in Development

Research by Calandra, Podesta, Rivarola, and Blaquier (1974) explored the role of androgens like 8-isotestosterone in the development of tissues, particularly focusing on the epididymis during sexual development (Calandra, Podesta, Rivarola, & Blaquier, 1974).

Role in Androgen Resistance Syndromes

Medina, Chávez, and Pérez-palacios (1981) examined the role of 8-isotestosterone in androgen resistance syndromes, specifically in cases of complete and incomplete testicular feminization syndromes (Medina, Chávez, & Pérez-palacios, 1981).

Impact on Oxidative Stress Resistance

Kajihara et al. (2012) investigated how androgens, including 8-isotestosterone, impact oxidative stress resistance in human endometrial stromal cells, suggesting a critical role in the decidualization process at the time of embryo implantation (Kajihara et al., 2012).

properties

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15+,16+,17+,18+,19+/m1/s1

InChI Key

MUMGGOZAMZWBJJ-UGCZWRCOSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

synonyms

17 beta Hydroxy 4 Androsten 3 one
17 beta Hydroxy 8 alpha 4 Androsten 3 one
17-beta-Hydroxy-4-Androsten-3-one
17-beta-Hydroxy-8 alpha-4-Androsten-3-one
8 Isotestosterone
8-Isotestosterone
Androderm
AndroGel
Andropatch
Androtop
Histerone
Sterotate
Sustanon
Testim
Testoderm
Testolin
Testopel
Testosterone
Testosterone Sulfate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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